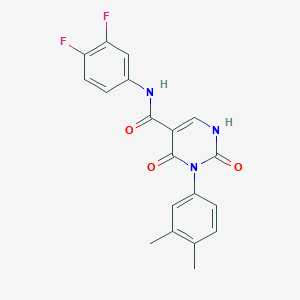
4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide" is a chemically complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including enzyme inhibition and antiproliferative effects against various cell lines. The presence of a trifluoromethyl group and a tetrahydro-1H-indazole moiety within the structure suggests potential for significant biological activity, possibly as enzyme inhibitors or as antiproliferative agents.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or benzenesulfonamides. For example, the synthesis of N-(7-indazolyl)benzenesulfonamide derivatives involves new synthetic routes and has shown antiproliferative activities . Similarly, substituted phenylthiazolyl benzenesulfonamides have been synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a possible synthetic pathway for the compound . The synthesis of these compounds is crucial for the development of new drugs with potential antimalarial and antiproliferative properties .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as crystallography . These studies provide insights into the tautomeric forms, crystal packing, and intermolecular interactions, which are essential for understanding the compound's stability and reactivity. The presence of substituents like methoxy, trifluoromethyl, and tetrahydro-1H-indazole groups can significantly influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes and other biological targets. For instance, some derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in many physiological processes . The trifluoromethyl group is a common moiety in pharmaceuticals and can enhance the binding affinity of the compound to its biological targets, potentially leading to more potent biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. Computational methods, including density functional theory (DFT) calculations, can predict various molecular properties, such as hardness, softness, and dipole moment, which are valuable for drug design .
Mechanism of Action
Target of Action
The primary targets of the compound “4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide” are currently unknown
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other intermolecular interactions .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s target and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c1-12-11-13(27-2)7-8-16(12)28(25,26)22-9-10-24-15-6-4-3-5-14(15)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDMSFJNFYAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

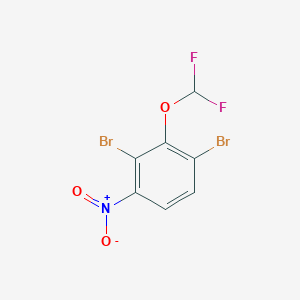
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

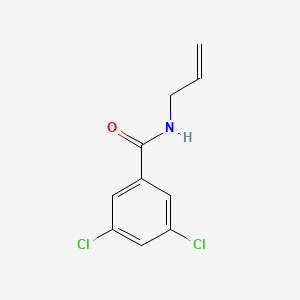

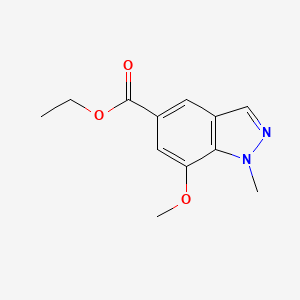
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)

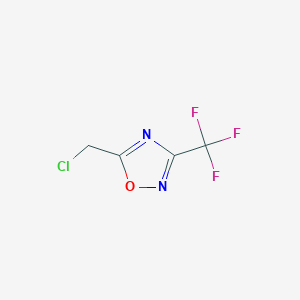
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
